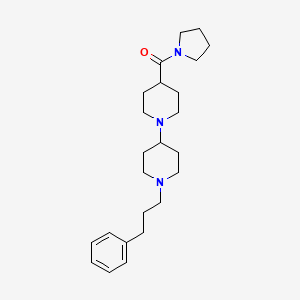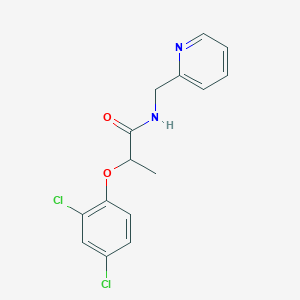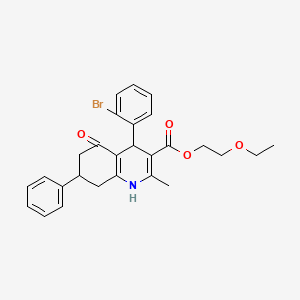![molecular formula C17H20ClNO3 B5024704 4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol](/img/structure/B5024704.png)
4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol, also known as SCH-23390, is a selective dopamine D1 receptor antagonist that is widely used in scientific research. This compound is synthesized using a specific method and has various applications in biochemical and physiological studies.
Mecanismo De Acción
4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol binds to the dopamine D1 receptor and blocks the action of dopamine at this receptor. This results in a decrease in the activity of neurons that are stimulated by dopamine. The dopamine D1 receptor is involved in various physiological and behavioral processes, including learning and memory, drug addiction, and motor control. By blocking the dopamine D1 receptor, this compound can help researchers understand the role of this receptor in these processes.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, depending on the specific research application. In general, this compound has been shown to decrease the activity of neurons that are stimulated by dopamine. This can result in a decrease in dopamine-mediated processes, such as reward and motivation. This compound has also been shown to affect the activity of other neurotransmitter systems, such as the glutamate system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol has several advantages for lab experiments. This compound is a selective dopamine D1 receptor antagonist, which means that it specifically targets this receptor and does not affect other receptors. This makes it a useful tool for studying the role of the dopamine D1 receptor in various processes. However, this compound also has some limitations. This compound has a relatively short half-life, which means that it needs to be administered frequently in experiments. Additionally, this compound can have off-target effects at high concentrations, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol. One area of interest is the role of the dopamine D1 receptor in drug addiction. This compound has been shown to decrease the reinforcing effects of drugs of abuse, which suggests that this receptor may be a target for developing addiction treatments. Another area of interest is the role of the dopamine D1 receptor in motor control. This compound has been shown to affect motor behavior in animal models, which suggests that this receptor may be involved in movement disorders such as Parkinson's disease. Further research is needed to fully understand the role of the dopamine D1 receptor in these processes and to develop new treatments based on this knowledge.
Conclusion:
This compound, or this compound, is a selective dopamine D1 receptor antagonist that is widely used in scientific research. This compound is synthesized using a specific method and has various applications in biochemical and physiological studies. This compound has been shown to affect the activity of neurons that are stimulated by dopamine and has been used to study the role of the dopamine D1 receptor in various physiological and behavioral processes. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound may lead to the development of new treatments for drug addiction and movement disorders.
Métodos De Síntesis
4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol is synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 4-chlorophenethylamine with formaldehyde to produce N-(4-chlorophenethyl)formamide. This intermediate is then reacted with 2,6-dimethoxyphenol in the presence of sodium borohydride to produce this compound. The final product is purified using chromatography techniques to obtain a pure compound.
Aplicaciones Científicas De Investigación
4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol is widely used in scientific research to study the dopamine D1 receptor. This compound is a selective antagonist of the dopamine D1 receptor and has been used to study the role of this receptor in various physiological and behavioral processes. This compound has been used to investigate the role of the dopamine D1 receptor in learning and memory, drug addiction, and motor control.
Propiedades
IUPAC Name |
4-[[2-(4-chlorophenyl)ethylamino]methyl]-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c1-21-15-9-13(10-16(22-2)17(15)20)11-19-8-7-12-3-5-14(18)6-4-12/h3-6,9-10,19-20H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQRIOBWBSBXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CNCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1,1-dimethylpropyl)-2-hydroxy-6-methyl-4,6-diphenyl-3-cyclohexen-1-yl]-2,2-dimethyl-1-butanone](/img/structure/B5024628.png)
![5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5024631.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B5024639.png)
![ethyl (5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5024647.png)
![2-[5-(2-furyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole hydrobromide](/img/structure/B5024674.png)


![3-chloro-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5024689.png)

![N-(4-fluorophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B5024698.png)

![1-[(4-bromophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B5024713.png)
![3-[(3-bromophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5024718.png)
![1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}-1-propanone](/img/structure/B5024729.png)